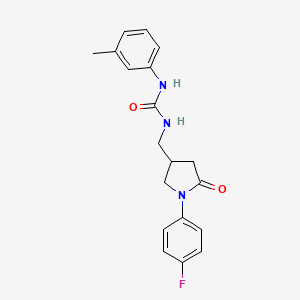

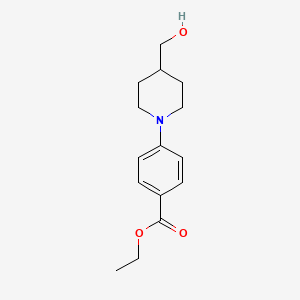

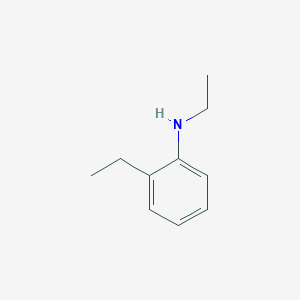

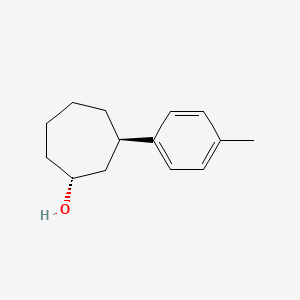

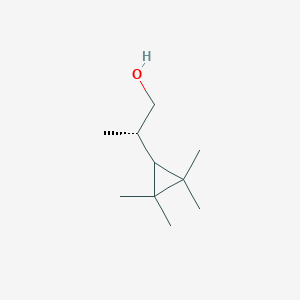

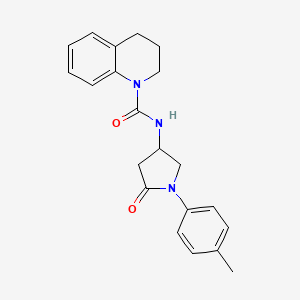

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Metabolic Studies and Biological Applications

Metabolism of LY654322 to Diimidazopyridine Metabolite : A study on LY654322, a compound structurally related to "1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea", revealed its rapid clearance in rats and dogs through renal excretion and metabolism to produce an unusual diimidazopyridine metabolite, M25. This finding underscores the complex metabolic pathways of such compounds and their potential implications for pharmaceutical development (A. Borel et al., 2011).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Research involving GSK1059865, a compound with a similar urea structure, investigated its effects on binge eating in female rats. The study found that selective antagonism at the Orexin-1 receptor could be a novel pharmacological treatment for eating disorders with a compulsive component, highlighting the therapeutic potential of urea derivatives in modulating neurological pathways (L. Piccoli et al., 2012).

Chemical and Physical Properties Studies

2-Pyrrolidinylideneureas as CNS Agents : A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic and muscle-relaxant activities, indicating the central nervous system (CNS) potential of urea derivatives. This study provides insight into the chemical modifications that can alter the pharmacological profile of such compounds (C. Rasmussen et al., 1978).

Synthesis and Enzyme Inhibition by Urea Derivatives : Research on the synthesis of seventeen urea derivatives, including new compounds like N-mesityl-N'-(3-methylphenyl)urea, revealed their varying degrees of enzyme inhibition. This study underscores the chemical diversity and bioactivity potential of urea derivatives in biochemical applications (Sana Mustafa et al., 2014).

Corrosion Inhibition

Mannich Bases as Corrosion Inhibitors : Mannich bases derived from urea compounds were evaluated for their effectiveness in inhibiting corrosion on mild steel surfaces in hydrochloric acid solution. The study revealed that these compounds are potent corrosion inhibitors, offering practical applications in material science and engineering (M. Jeeva et al., 2015).

Propiedades

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIZHJNFUPFLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2564700.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

methanone](/img/structure/B2564707.png)